molecular formula C23H28N2O2S B289434 N-allyl-2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-allyl-2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Numéro de catalogue B289434
Poids moléculaire: 396.5 g/mol
Clé InChI: FIZZJFKZCIZORT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-allyl-2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are responsible for regulating programmed cell death, or apoptosis, in cells. ABT-199 has shown promise in preclinical and clinical trials as a potential treatment for various types of cancer.

Mécanisme D'action

N-allyl-2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide selectively binds to the hydrophobic groove of BCL-2 proteins, preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism of action makes N-allyl-2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide a highly specific and effective cancer treatment.
Biochemical and physiological effects:
N-allyl-2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis in cancer cells, leading to tumor regression and improved survival rates in preclinical and clinical trials. It has also been found to have minimal toxicity in normal cells, making it a promising treatment option for cancer patients.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-allyl-2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its high specificity for BCL-2 proteins, which makes it a highly effective cancer treatment. However, its effectiveness may be limited by the development of resistance in cancer cells over time. Additionally, its high selectivity may also limit its effectiveness in certain types of cancer that do not rely heavily on BCL-2 proteins for survival.

Orientations Futures

Future research on N-allyl-2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may focus on developing combination therapies to overcome resistance and improve its effectiveness in treating cancer. Additionally, further studies may be conducted to explore its potential as a treatment for other types of cancer, as well as its use in combination with other targeted therapies. Finally, research may also focus on developing new inhibitors that target other members of the BCL-2 protein family to expand the range of cancers that can be treated with this approach.

Méthodes De Synthèse

The synthesis of N-allyl-2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, starting with the reaction of 2-bromo-5-nitrobenzoic acid with tert-butylamine to form 2-(tert-butylamino)-5-nitrobenzoic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-allyl-2-mercaptobenzamide to form N-allyl-2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Applications De Recherche Scientifique

N-allyl-2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential as a cancer treatment. It has shown promising results in the treatment of chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM), among other types of cancer.

Propriétés

Formule moléculaire

C23H28N2O2S

Poids moléculaire

396.5 g/mol

Nom IUPAC

2-benzamido-6-tert-butyl-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H28N2O2S/c1-5-13-24-21(27)19-17-12-11-16(23(2,3)4)14-18(17)28-22(19)25-20(26)15-9-7-6-8-10-15/h5-10,16H,1,11-14H2,2-4H3,(H,24,27)(H,25,26)

Clé InChI

FIZZJFKZCIZORT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC=C)NC(=O)C3=CC=CC=C3

SMILES canonique

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC=C)NC(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.